2-(2-formyl-1H-indol-3-yl)acetic acid
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Overview
Description
2-(2-formyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system with a formyl group at the 2-position and an acetic acid moiety at the 3-position. The indole nucleus is known for its aromaticity and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of indole-3-acetic acid as a starting material, which undergoes formylation at the 2-position using formylating agents such as formic acid or formamide .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-formyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 2-(2-carboxy-1H-indol-3-yl)acetic acid.
Reduction: 2-(2-hydroxymethyl-1H-indol-3-yl)acetic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-formyl-1H-indol-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-formyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may interact with enzymes involved in oxidative stress, leading to potential antioxidant effects . The formyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-(1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.
Uniqueness
2-(2-formyl-1H-indol-3-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety on the indole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(2-formyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15) |
InChI Key |
GJHIVSOTRNLSME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)CC(=O)O |
Origin of Product |
United States |
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